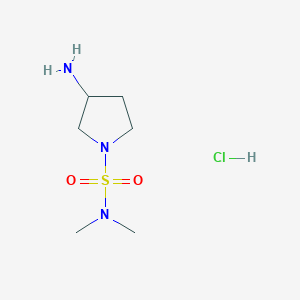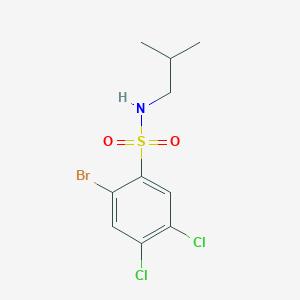
2-benzyl-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The chloro-methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: The chloro group in the sulfonyl moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-benzyl-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the sulfonyl group could facilitate interactions with proteins, while the benzodiazole core might interact with nucleic acids or other biomolecules.
類似化合物との比較
Similar Compounds
2-benzyl-1H-benzimidazole: Lacks the sulfonyl group, which may result in different biological activity.
1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole: Lacks the benzyl group, which could affect its chemical reactivity and biological properties.
2-benzyl-1H-1,3-benzodiazole: Lacks the sulfonyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The combination of the benzyl group, chloro-methylbenzenesulfonyl group, and benzodiazole core in 2-benzyl-1-(4-chloro-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole makes it a unique compound with distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications, making it a valuable compound for further study.
特性
IUPAC Name |
2-benzyl-1-(4-chloro-3-methylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c1-15-13-17(11-12-18(15)22)27(25,26)24-20-10-6-5-9-19(20)23-21(24)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOGPBPQTKJEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)

![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B7451501.png)



![N-{[1,1'-biphenyl]-2-yl}-4-chloro-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B7451524.png)
![N-{[1,1'-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide](/img/structure/B7451528.png)



